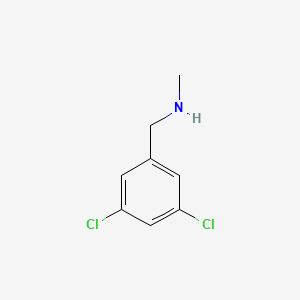

N-Methyl-3,5-dichlorobenzylamine

Overview

Description

N-Methyl-3,5-dichlorobenzylamine, also known as 3,5-DCB or DCB, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzylamine and is a colorless liquid with a faint odor. It is soluble in water and has a boiling point of 135°C. 3,5-DCB has been used in various fields of research, such as biochemistry, pharmacology, and toxicology. It is also used in lab experiments to study the effects of various compounds on cells and tissues.

Scientific Research Applications

Antimycobacterial Properties

N-Methyl-3,5-dichlorobenzylamine has been studied for its antimycobacterial properties. A study by Meindl et al. (1984) revealed its effectiveness against Mycobacterium tuberculosis H 37 Ra. This compound, along with other benzylamines, demonstrated inhibitory effects on Mycobacterium marinum and Mycobacterium lufu, indicating its potential in antileprotic treatments (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

Inhibitory Effects on Neurological Receptors

Research has indicated the potential of this compound in affecting neurological receptors. For instance, it showed properties that could inhibit certain dopamine activities, as studied by de Paulis et al. (1986), where its derivatives displayed notable potency in blocking apomorphine effects, suggesting potential applications in the treatment of neuropsychiatric disorders (de Paulis, Kumar, Johansson, Rämsby, Hall, Sällemark, Angeby-Möller, & Ogren, 1986).

Alkylating Agent in Carcinogenic Studies

In cancer research, this compound has been utilized as a component in studies of alkylating agents. Kroeger-Koepke et al. (1985) used a related compound, 3,4-dichlorobenzylamine, as a probe to study the production of methylating agents during the metabolism of nitrosamines in carcinogenic studies (Kroeger-Koepke, Michejda, Roller, & Keefer, 1985).

Synthesis of Radiopharmaceuticals

This compound has also been involved in the synthesis of radiopharmaceuticals. Harwood (2004) described the process of converting [13C6]aniline into [13C7]3,5-dichlorobenzylamine hydrochloride, showcasing its potential in the development of internal standards for LC-MS assays in medicinal chemistry (Harwood, 2004).

Algicidal Activity Against Harmful Red Tides

Furthermore, dichlorobenzylamine derivatives, including this compound, have shown algicidal activity against harmful red tides, as investigated by Choi et al. (2016). This study highlighted the compound's potential in controlling harmful algae species, important for environmental and ecological studies (Choi, Yu, Baek, Kang, Chang, & Cho, 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJQZMMDIIKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90389-22-3 (hydrochloride) | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60238140 | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-21-9 | |

| Record name | 3,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-3,5-dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

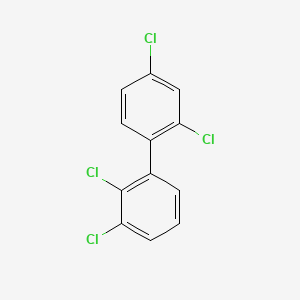

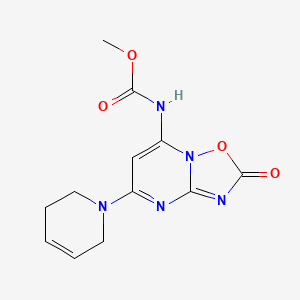

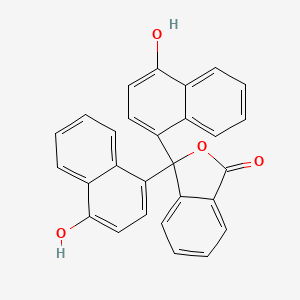

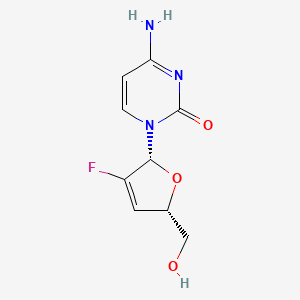

Feasible Synthetic Routes

Q1: What is the significance of the Minimum Inhibitory Concentration (MIC) value of N-Methyl-3,5-dichlorobenzylamine against Mycobacterium tuberculosis?

A1: The research indicates that this compound exhibits an MIC of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra []. This value represents the lowest concentration of the compound required to inhibit the visible growth of the bacteria in vitro. A lower MIC suggests greater potency against the target organism. While further research is needed to fully elucidate its mechanism of action and potential for therapeutic use, this finding highlights this compound as a promising candidate for further investigation in the development of antituberculosis drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)